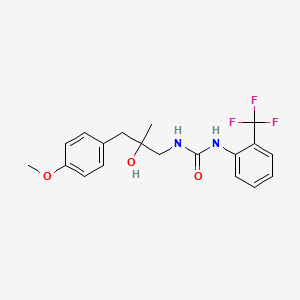

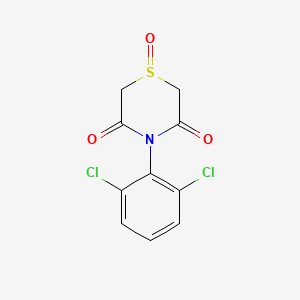

![molecular formula C19H16N2O3S B2435214 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 438486-26-1](/img/structure/B2435214.png)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally similar to “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.

Chemical Reactions Analysis

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems.

科学的研究の応用

Neuroprotection and Ischemia

Compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide have been investigated for their neuroprotective properties, particularly in contexts like cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline is noted for its neuroprotective effects against global ischemia when administered after an ischemic challenge, highlighting the potential of quinoxaline derivatives in therapeutic interventions for neurological conditions (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Antimicrobial and Antiprotozoal Activities

The antimicrobial and antiprotozoal properties of quinoxaline derivatives have also been extensively researched. A study on quinoxaline-oxadiazole hybrids revealed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, pointing to the potential use of such compounds in treating various infectious diseases (Patel, N. Patel, Purohit, V. M. Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017).

Cancer Research

In cancer research, quinoxaline derivatives have shown promise as inhibitors of cancer cell viability and proliferation. A study on a series of new quinoxaline derivatives reported inhibitory actions on HCT-116 and MCF-7 cancer cells, with compound 10b displaying the highest inhibitory action, underscoring the potential of these compounds in cancer therapy (El Rayes, El-Enany, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2022).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of quinoxaline derivatives is crucial for the development of new drugs and materials. For example, the preparation of P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrates the versatility of quinoxaline compounds in synthetic chemistry and catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Anticonvulsant Activity

Moreover, the exploration of anticonvulsant activities of quinoxaline derivatives, such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives, contributes to the understanding of their potential in treating neurological disorders (El Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-18(20-10-13-5-7-16-17(9-13)24-12-23-16)11-25-19-8-6-14-3-1-2-4-15(14)21-19/h1-9H,10-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPACXVZXPHDSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

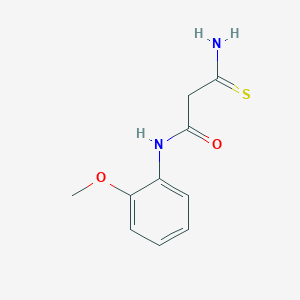

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435131.png)

![N-[1-(1-Phenylimidazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2435132.png)

![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)

![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)

![2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2435145.png)

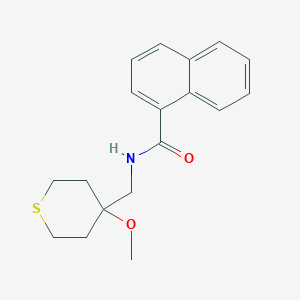

![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)

![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)